molecular formula C5H2BrClN4 B11874911 8-Bromo-5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine

8-Bromo-5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11874911
M. Wt: 233.45 g/mol
InChI Key: KOTATKSHJBXKKA-UHFFFAOYSA-N
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Description

8-Bromo-5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidinesThe structure of this compound consists of a triazole ring fused to a pyrimidine ring, with bromine and chlorine substituents at the 8 and 5 positions, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine can be achieved through the oxidative cyclization of pyrimidinylhydrazines with iodobenzene diacetate (IBD) in methanol. This method involves the reaction of pyrimidinylhydrazines with various aryl aldehydes in the presence of IBD, resulting in the formation of the desired triazolopyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar oxidative cyclization techniques. The use of hypervalent iodine reagents, such as IBD, is preferred due to their low toxicity, ready availability, and ease of handling .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazolopyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of 8-Bromo-5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Properties

Molecular Formula

C5H2BrClN4

Molecular Weight

233.45 g/mol

IUPAC Name

8-bromo-5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine

InChI

InChI=1S/C5H2BrClN4/c6-3-1-8-5(7)11-4(3)9-2-10-11/h1-2H

InChI Key

KOTATKSHJBXKKA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC=NN2C(=N1)Cl)Br

Origin of Product

United States

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